3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
Description
Properties
CAS No. |
603067-97-6 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-15-7-4-9(5-8-15)11-10-3-6-13-12(10)16-14-11/h9,13H,2-8H2,1H3 |
InChI Key |
LZTVUKCODZRYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is notable for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as a novel antibiotic agent. The mechanism of action likely involves interactions with bacterial enzymes and cellular pathways that inhibit growth and proliferation .
- Anti-inflammatory Properties : It has also been studied for its ability to modulate inflammatory pathways. The compound may influence the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
- Neuropharmacological Effects : Preliminary studies suggest that 3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .
Synthetic Chemistry
The synthesis of this compound typically involves several key steps:
- Cycloaddition Reactions : The compound can be synthesized through cycloaddition reactions involving nitrile oxides and unsaturated compounds or the condensation of hydroxylamine with β-diketones. This versatility in synthesis allows for modifications that can enhance its biological activity .
- Optimization for Industrial Production : In industrial settings, optimizing synthetic routes to achieve higher yields and purity is crucial. Techniques such as continuous flow reactors and advanced purification methods are employed to meet pharmaceutical standards .
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than existing antibiotics. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory disorders. |
| Study C | Neuroprotective Properties | In animal models, the compound reduced neuronal death in response to oxidative stress . |
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with molecular targets such as GlyT1. By inhibiting GlyT1, this compound can modulate the levels of glycine in the brain, which is thought to improve symptoms of schizophrenia . The exact pathways and molecular interactions are still under investigation, but the compound’s high selectivity and potency make it a promising candidate for further research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its fused pyrrolo-oxazole scaffold and ethylpiperidine substituent. Below is a comparative analysis with structurally related oxazole derivatives:
Key Observations:
Substituent Effects: The ethylpiperidine group in the target compound contrasts with aryl groups (e.g., bromophenyl in , trimethoxyphenyl in ). The acetyl and pyridyl groups in other derivatives (e.g., ) contribute to hydrogen bonding and π-π stacking, critical for target binding.
- INOC reaction for fused oxazoles (e.g., pyrazolo-pyrano-oxazole in ).
- Thorpe reaction for isoxazole-triazepines (e.g., ).
Biological Activity Trends: Antimicrobial Activity: Aryl-substituted oxazoles (e.g., ) show potency against bacterial strains, likely due to hydrophobic interactions with microbial membranes. The target compound’s aliphatic piperidine may reduce this effect. Anti-inflammatory Activity: Diaryl-substituted isoxazoles (e.g., ) inhibit LOX/COX-2 via planar aromatic interactions. The target’s non-planar piperidine may shift activity toward alternative targets. Anticancer Potential: Isoxazole-triazepines () leverage rigidity for DNA intercalation, whereas the target’s fused pyrrolo-oxazole system might favor kinase inhibition.
Biological Activity
3-(1-Ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula: C12H19N3O
- Molecular Weight: 221.30 g/mol
- IUPAC Name: this compound
- CAS Number: 603067-97-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a selective inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the brain. By inhibiting GlyT1, this compound may enhance glycine availability, potentially improving symptoms associated with schizophrenia and other neuropsychiatric disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property makes it a candidate for further investigation in conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 2 | Showed significant reduction in TNF-alpha levels in vitro after treatment with the compound, indicating its potential as an anti-inflammatory agent. |
| Study 3 | Investigated the compound's effect on glycine transporters; results indicated a dose-dependent inhibition of GlyT1 activity. |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves cycloaddition reactions or condensation methods using hydroxylamine and β-diketones as starting materials. Advanced synthetic techniques are being explored to optimize yield and purity for pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for 3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole?
The compound is synthesized via condensation reactions involving heterocyclic intermediates. For example, a benzotriazole-mediated approach (used in structurally similar syntheses) involves reacting amines like 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole under acidic conditions (e.g., p-TsOH in CHCl₃) to form intermediates, which are further modified using nucleophiles such as Grignard reagents or NaBH₄ . This method yields 55–81% for analogous compounds after purification via column chromatography and characterization by ¹H/¹³C NMR .
Q. What spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR to confirm substituent positions and ring saturation .
- FTIR for functional group identification (e.g., oxazole C-O-C stretch) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC to assess purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Key parameters include:
- Catalyst selection : p-TsOH improves condensation efficiency compared to weaker acids .
- Solvent systems : Chloroform or THF enhances solubility of hydrophobic intermediates .
- Temperature control : Room-temperature reactions minimize side products in nucleophilic substitutions (e.g., NaBH₄ reductions) .
- Purification : Molecular sieves or celite filtration removes byproducts early, reducing downstream losses .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
- Dose-response profiling : Replicate assays under standardized conditions to rule out concentration-dependent effects .
- Structural analogs : Compare activity of derivatives (e.g., ethylpiperidine vs. piperazine substitutions) to identify pharmacophore requirements .
- Molecular docking : Validate interactions with targets like 14-α-demethylase (PDB: 3LD6) to confirm mechanism .
Q. How can researchers design assays to evaluate cytochrome P450 inhibition by this compound?
- In silico screening : Use docking software (e.g., AutoDock Vina) to predict binding to CYP3A4 or CYP2D6 active sites .
- In vitro assays : Incubate the compound with human liver microsomes and measure metabolite formation via LC-MS .
- Control experiments : Include ketoconazole (CYP3A4 inhibitor) to benchmark inhibition potency .
Q. What modifications to the core structure enhance antifungal activity?
- Heterocyclic fusion : Adding pyrazole or triazole rings improves target specificity (e.g., lanosterol demethylase inhibition) .
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) on aromatic rings increase membrane permeability .
- Steric optimization : Ethylpiperidine at position 3 balances lipophilicity and steric hindrance for fungal cell penetration .
Data Analysis and Structural Studies
Q. What challenges arise in confirming the molecular structure via X-ray crystallography?
- Crystal growth : Hydrophobic moieties require slow evaporation in polar-aprotic solvents (e.g., DMF/EtOH mixtures) .
- Disorder mitigation : Flexible ethylpiperidine groups may require low-temperature (100 K) data collection .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to resolve ambiguities .
Q. How do researchers analyze conflicting NMR data for diastereomeric mixtures?
- NOESY experiments : Identify spatial proximity of protons to distinguish axial vs. equatorial substituents .
- Chiral chromatography : Separate enantiomers using cellulose-based columns and validate purity via optical rotation .
- Dynamic NMR : Monitor temperature-dependent shifts to assess conformational exchange rates .
Methodological Design
Q. What in vivo models are suitable for evaluating neuroprotective potential?
- Rodent models : Induce oxidative stress (e.g., MPTP in mice) and measure dopamine levels via HPLC-ECD .
- Behavioral assays : Use Morris water maze to assess cognitive improvement in Alzheimer’s models .
- Dosage : Administer 10–50 mg/kg intraperitoneally, balancing blood-brain barrier penetration and toxicity .
Q. How can SAR studies guide the development of anti-inflammatory derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
